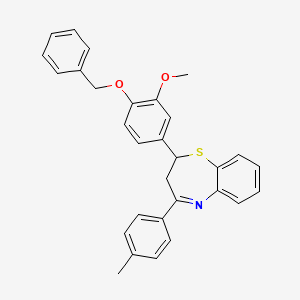
|A-Glucosidase-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
|A-Glucosidase-IN-17 is a potent inhibitor of the enzyme alpha-glucosidase. Alpha-glucosidase is a carbohydrate-hydrolase enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues in alpha-glucosides, releasing alpha-D-glucose . Inhibitors of alpha-glucosidase are of significant interest due to their potential therapeutic applications, particularly in the management of type 2 diabetes by controlling postprandial blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucosidase-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
|A-Glucosidase-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
|A-Glucosidase-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Investigated for its role in carbohydrate metabolism and its effects on cellular processes.
Wirkmechanismus
|A-Glucosidase-IN-17 exerts its effects by binding to the active site of alpha-glucosidase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of alpha-D-glucose residues, reducing the release of glucose into the bloodstream. The molecular targets include specific amino acid residues within the enzyme’s active site, and the pathways involved are related to carbohydrate digestion and absorption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used clinically to manage diabetes.
Miglitol: A similar inhibitor with a different chemical structure but similar therapeutic effects.
Voglibose: Another alpha-glucosidase inhibitor with a unique structure and mechanism.
Uniqueness
|A-Glucosidase-IN-17 is unique due to its specific binding affinity and inhibitory potency. It may offer advantages in terms of efficacy, selectivity, and side effect profile compared to other inhibitors .
Eigenschaften
Molekularformel |
C30H27NO2S |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C30H27NO2S/c1-21-12-14-23(15-13-21)26-19-30(34-29-11-7-6-10-25(29)31-26)24-16-17-27(28(18-24)32-2)33-20-22-8-4-3-5-9-22/h3-18,30H,19-20H2,1-2H3 |
InChI-Schlüssel |
KWEKQFYPZDDZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)

![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

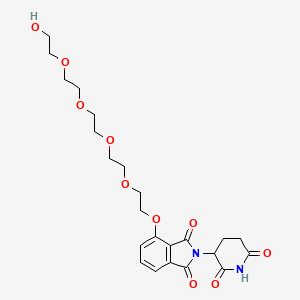
![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
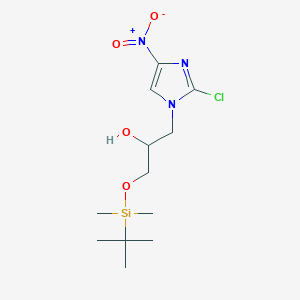
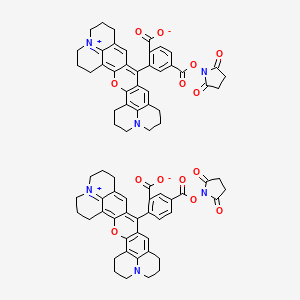

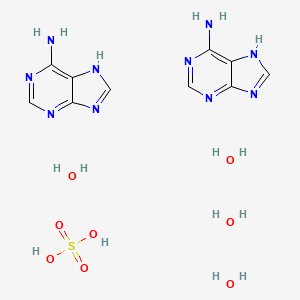
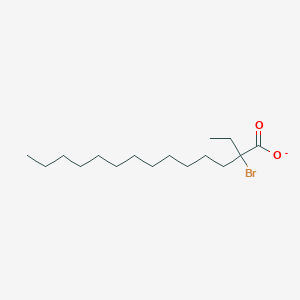
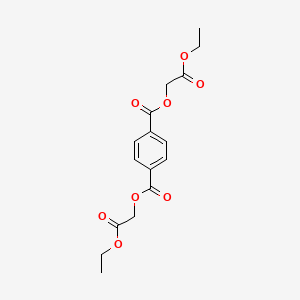
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
